molecular formula C21H24N2O5 B247298 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine

Cat. No. B247298
M. Wt: 384.4 g/mol
InChI Key: IYHFAUVITWQDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine, also known as DMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival. 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine also inhibits the activity of phosphatidylinositol 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to induce apoptosis and inhibit cell growth and migration. In neurological disorders, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to improve endothelial function and have vasodilatory effects.

Advantages and Limitations for Lab Experiments

1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer research. However, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine's mechanism of action is not fully understood, and its potential therapeutic applications require further research.

Future Directions

For 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine research include further investigation of its mechanism of action, its potential as a treatment for cancer, neurological disorders, and cardiovascular diseases, and its potential side effects. 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine's potential as a therapeutic agent in combination with other drugs should also be explored. Additionally, the development of more efficient and cost-effective synthesis methods for 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine could facilitate its use in future research.

Synthesis Methods

1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-methoxybenzoyl chloride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurological disorders, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease. In cardiovascular diseases, 1-(2,3-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been shown to have vasodilatory effects and improve endothelial function.

properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H24N2O5/c1-26-16-9-7-15(8-10-16)20(24)22-11-13-23(14-12-22)21(25)17-5-4-6-18(27-2)19(17)28-3/h4-10H,11-14H2,1-3H3

InChI Key

IYHFAUVITWQDOY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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